1-(4-bromophenyl)-2-(2,5-dinitrophenoxy)ethanone
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Overview
Description
1-(4-bromophenyl)-2-(2,5-dinitrophenoxy)ethanone is an organic compound that features both bromine and nitro functional groups. These groups are known for their reactivity and are often used in various chemical syntheses and applications. The compound’s structure includes a bromophenyl group attached to an ethanone backbone, with a dinitrophenoxy group on the other end.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-2-(2,5-dinitrophenoxy)ethanone typically involves the following steps:
Nitration: The addition of nitro groups to another phenyl ring.
Etherification: The formation of an ether bond between the bromophenyl and dinitrophenoxy groups.
Ketone Formation:
Industrial Production Methods
Industrial production may involve large-scale bromination and nitration reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-2-(2,5-dinitrophenoxy)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents.
Reduction Reactions: The nitro groups can be reduced to amines.
Oxidation Reactions: The phenyl rings can undergo further oxidation.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone.
Reduction: Catalysts such as palladium on carbon with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Substitution: Formation of various substituted phenyl derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of quinones or other oxidized products.
Scientific Research Applications
1-(4-bromophenyl)-2-(2,5-dinitrophenoxy)ethanone may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action for 1-(4-bromophenyl)-2-(2,5-dinitrophenoxy)ethanone would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, altering their activity and leading to a biological effect.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-2-(2,5-dinitrophenoxy)ethanone
- 1-(4-fluorophenyl)-2-(2,5-dinitrophenoxy)ethanone
- 1-(4-methylphenyl)-2-(2,5-dinitrophenoxy)ethanone
Uniqueness
1-(4-bromophenyl)-2-(2,5-dinitrophenoxy)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogenated or substituted analogs.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(2,5-dinitrophenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O6/c15-10-3-1-9(2-4-10)13(18)8-23-14-7-11(16(19)20)5-6-12(14)17(21)22/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDNAPZJUGBYMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC2=C(C=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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